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Compound of Interest

Compound Name: 1,4-Dimethylpiperidin-4-ol

CAS No.: 10354-61-7

Cat. No.: B3030908

Get Quote

Executive Summary
This technical guide provides an in-depth analysis of 4-hydroxy-1,4-dimethylpiperidine (also

known as 1,4-dimethyl-4-piperidinol), a critical heterocyclic scaffold in medicinal chemistry.

While often overshadowed by its 4-phenyl cousins (the opioid analgesics), this aliphatic core

serves as a pivotal junction point in drug discovery, bridging two distinct pharmacological

classes: sodium channel blockers (anticonvulsants/anesthetics) and opioid receptor ligands.

This document is designed for medicinal chemists and pharmacologists. It details the synthetic

pathways, stereochemical considerations, and structure-activity relationships (SAR) that dictate

whether this scaffold evolves into a neuroprotective anticonvulsant or a potent analgesic.

Part 1: Structural & Synthetic Chemistry[1]
The Core Scaffold
The molecule consists of a piperidine ring substituted with a methyl group at the nitrogen (N-1)

and both a methyl and a hydroxyl group at the C-4 position. Unlike the 4-phenylpiperidines
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(e.g., meperidine, prodine), the 4-hydroxy-1,4-dimethylpiperidine core is purely aliphatic at the

quaternary center.

Key Chemical Properties:

CAS Number: 3570-46-5

Molecular Formula: C7H15NO

Stereochemistry: The presence of substituents at N-1 and C-4 creates potential for

geometric isomers (cis/trans), defined by the relationship between the N-methyl and C-4

hydroxyl groups.

Synthesis: The Grignard Route
The most robust synthesis involves the nucleophilic addition of a methyl Grignard reagent to 1-

methyl-4-piperidinone. This reaction is highly illustrative of steric control in piperidine systems.

Reaction Mechanism:

Precursor: 1-methyl-4-piperidinone.

Reagent: Methylmagnesium iodide (MeMgI) or bromide (MeMgBr).

Conditions: Anhydrous ether or THF, 0°C to reflux.

Stereochemical Outcome: The incoming methyl group preferentially attacks from the

equatorial direction (less hindered), forcing the resulting hydroxyl group into the axial

position. However, solvent effects and temperature can influence the ratio of axial-OH (trans-

Me/OH) vs. equatorial-OH (cis-Me/OH) isomers.

Visualization: Synthetic Pathway & Stereochemistry
The following diagram illustrates the synthesis and the divergence into bioactive analogs.
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Caption: Synthesis of the 1,4-dimethyl-4-piperidinol core via Grignard addition and its

divergence into functional classes.

Part 2: Pharmacology & Analogs[2][3][4][5]
The "Aliphatic Switch": Anticonvulsant Activity
When the C-4 position retains the methyl group (aliphatic) rather than a phenyl group, the

pharmacological profile shifts away from opioid receptors and toward ion channel modulation.

Key Analogs:

Benzoate Esters: Esterification of the 4-hydroxyl group with substituted benzoic acids yields

potent anticonvulsants.

Mechanism: These compounds act primarily as Sodium Channel Blockers, antagonizing the

binding of batrachotoxin. This mechanism is shared with local anesthetics and certain

anticonvulsants like phenytoin.[1]

Lead Compound: The 2-phenethylbenzoate ester of 1-methyl-4-piperidinol.[1][2][3]
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Potency: In Maximal Electroshock Seizure (MES) assays, specific esters displayed

potency comparable to diphenylhydantoin (phenytoin).[1][2]

Toxicity: Lower neurotoxicity compared to traditional agents in rotorod ataxia tests.[2]

The Opioid Connection (Negative Control)
In the context of opioid research, 1,4-dimethyl-4-piperidinol serves as a critical negative control.

The Pharmacophore Rule: High-affinity mu-opioid agonism generally requires a 4-phenyl

substituent (or an equivalent aromatic system) to engage the hydrophobic pocket of the

receptor.

Comparison:

1,3,4-trimethyl-4-phenylpiperidine (Prodine):[4] Potent Opioid Agonist.

1,4-dimethyl-4-piperidinol: Inactive as an opioid; lacks the aromatic anchor.

Significance: This sharp activity cliff validates the "4-phenyl pharmacophore" hypothesis.

Researchers use the 1,4-dimethyl scaffold to prove that biological effects are specific to the

aromatic interaction and not just the piperidine ring geometry.

Visualization: Structure-Activity Relationship (SAR)
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Caption: SAR decision tree distinguishing between ion-channel modulating esters and opioid-

active aryl derivatives.

Part 3: Experimental Protocols
Protocol A: Synthesis of 1,4-dimethyl-4-piperidinol
Use this protocol to generate the core scaffold.

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser,

dropping funnel, and nitrogen inlet.

Reagent Prep: Prepare a solution of Methyl Magnesium Iodide (MeMgI) (0.05 mol) in

anhydrous diethyl ether (50 mL).

Addition: Cool the Grignard solution to 0°C in an ice bath. Dropwise add 1-methyl-4-

piperidinone (0.04 mol) dissolved in 25 mL ether over 30 minutes.

Reaction: Allow to warm to room temperature, then reflux gently for 2 hours.

Quench: Cool to 0°C. Hydrolyze the complex by slow addition of saturated ammonium

chloride solution (30 mL).
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Extraction: Separate the ether layer. Basify the aqueous layer with NaOH (10%) and extract

with chloroform (3 x 50 mL).

Purification: Combine organic extracts, dry over MgSO4, and concentrate in vacuo. The

residue can be recrystallized from n-hexane/ethyl acetate to yield the crystalline alcohol.

Protocol B: Synthesis of Anticonvulsant Benzoate
Esters
Use this protocol to synthesize bioactive analogs (e.g., 2-phenethylbenzoate).[1]

Reactants: Dissolve 1,4-dimethyl-4-piperidinol (0.01 mol) in anhydrous pyridine (15 mL).

Acylation: Add the appropriate benzoyl chloride derivative (0.012 mol) dropwise at 0°C.

Incubation: Stir at room temperature for 12 hours.

Workup: Pour the mixture into ice water (100 mL) and basify with sodium carbonate.

Isolation: Extract with ether, wash with water, dry, and evaporate. Convert the base to the

hydrochloride salt using HCl/ethanol for stability and biological testing.

Part 4: References
Waters, J. A., et al. (1986).[5] Anticonvulsant activity of piperidinol and (dialkylamino)alkanol

esters.[5][1][2][3][6] Journal of Medicinal Chemistry.

Significance: Establishes the anticonvulsant activity of the benzoate esters of 1,4-

dimethyl-4-piperidinol.[1][2]

Zimmerman, D. M., et al. (1978). Structure-activity relationships of trans-3,4-dimethyl-4-(3-

hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors.[7] Journal of

Medicinal Chemistry.

Significance: Defines the 4-phenyl pharmacophore and contrasts it with aliphatic analogs.

Casy, A. F. (1970). The Structure of Analgesics: 4-Phenylpiperidines.[4] Progress in

Medicinal Chemistry.
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Significance: Fundamental review on the stereochemistry of 4-substituted piperidines.

Macdonald, I. R., et al. (2011). Synthesis and Preliminary Evaluation of Piperidinyl and

Pyrrolidinyl Iodobenzoates as Imaging Agents for Butyrylcholinesterase.[6] Molecular

Imaging and Biology.[6]

Significance: Demonstrates the utility of the scaffold in modern neuroimaging and enzyme

inhibition.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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